7-Nitronaphthalen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPHGWDQCUEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528862 | |
| Record name | 7-Nitronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19256-82-7 | |
| Record name | 7-Nitronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitronaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 7 Nitronaphthalen 1 Ol and Its Analogs
Functionalization and Derivatization
The construction of new rings onto the naphthalene (B1677914) core, a process known as annulation, represents a powerful strategy for synthesizing complex polycyclic and heterocyclic architectures. In the context of 7-Nitronaphthalen-1-ol and its analogs, the electron-withdrawing nature of the nitro group significantly influences the reactivity of the naphthalene system, enabling unique synthetic transformations. Methodologies such as cycloadditions, cascade reactions, and peri-annulations allow for the creation of intricate molecular frameworks that are otherwise difficult to access.
A notable approach involves the dearomatization of nitronaphthalenes through a Corey-Chaykovsky type cyclopropanation. mdpi.com In this transition-metal-free method, nitronaphthalene derivatives function as Michael acceptors for ylides generated from alkyl phenyl selenones or alkyl diphenyl sulfonium (B1226848) salts. acs.orgresearchgate.net This reaction leads to the formation of benzonorcaradienes, which are bicyclic systems containing a cyclopropane (B1198618) ring fused to a benzene (B151609) ring. acs.org Mechanistic studies have shown that sterically bulky substituents on the nucleophilic carbanion are crucial for favoring the desired cyclopropanation pathway over competing side reactions. acs.orgresearchgate.net The reaction has been successfully applied to various nitronaphthalenes and related nitro-heterocyclic systems. mdpi.comacs.org
Table 1: Corey-Chaykovsky Cyclopropanation of Nitronaphthalene Derivatives
This table summarizes the reaction outcomes for the cyclopropanation of various nitronaphthalene substrates using selenium ylides, leading to the formation of complex benzonorcaradiene architectures.
| Nitronaphthalene Substrate | Ylide Precursor | Product Architecture | Yield (%) | Reference |
| 1-Nitronaphthalene (B515781) | Alkyl Phenyl Selenone | Benzonorcaradiene | High | mdpi.comacs.org |
| 2-Nitronaphthalene (B181648) | Alkyl Phenyl Selenone | Benzonorcaradiene analog | Good | mdpi.com |
| 6-Nitroquinoline | Alkyl Phenyl Selenone | Heterocyclic norcaradiene | Good | mdpi.comacs.org |
| 5-Nitroindazoline | Alkyl Phenyl Selenone | Heterocyclic norcaradiene | Moderate | mdpi.com |
Cascade reactions provide another sophisticated route to complex annulated naphthalenes. A novel method has been developed for the synthesis of cyclobutane-fused 2-nitronaphthalen-1-ols and nitrocyclobutane-fused naphthalene-1,2-diones from benzene-linked allenynes and tert-butyl nitrite (B80452). researchgate.net This process involves a sequence of reactions, including a [2+2] cycloaddition of the allenyne, followed by radical addition and subsequent coupling or oxidation. researchgate.net Remarkably, the reaction conditions can be finely adjusted to selectively produce different functionalized naphthalene derivatives from the same starting materials. researchgate.net This strategy demonstrates the formation of both a new carbocyclic ring and the introduction of nitro and hydroxyl functionalities in a single cascade process.
Table 2: Cascade Annulation of Allenynes with tert-Butyl Nitrite
This table illustrates the selective synthesis of different cyclobutane-fused naphthalene derivatives by tuning reaction conditions in the cascade reaction of allenynes.
| Substrate | Key Reaction Conditions | Major Product Type | Product Structure | Reference |
| Benzene-linked allenyne | Standard | Cyclobutanol-fused 2-nitronaphthalen-1-ol | Fused Naphthol | researchgate.net |
| Benzene-linked allenyne | Oxidant-free, with alcohol/amine | 5-Oxo-2H-benzo[g]indole-1-oxides | Fused Indole Oxide | researchgate.net |
Furthermore, peri-annulation reactions of nitronaphthalenes offer a direct pathway to unique heterocyclic systems. The synthesis of 1H-Benzo[de]cinnolines, for example, can be achieved from nitronaphthalenes. researchgate.net This type of annulation involves the formation of a new ring across the C1 and C8 positions of the naphthalene nucleus. researchgate.net These methods often rely on the strategic introduction of functional groups that can cyclize to form the desired architecture. A common sequence involves nitration followed by reduction to an amino group, which then participates in a ring-closing reaction with another functional group at the adjacent peri-position. researchgate.net
Computational Chemistry and Theoretical Modeling of 7 Nitronaphthalen 1 Ol Systems
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule governs its chemical and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. utexas.edulibretexts.org The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that influences the molecule's stability and electronic transitions. ossila.commasterorganicchemistry.com
In 7-Nitronaphthalen-1-ol, the naphthalene (B1677914) rings form a π-conjugated system. The -OH group at position 1 acts as a π-donor (an activating group), raising the energy of the HOMO. Conversely, the -NO2 group at position 7 is a strong π-acceptor (a deactivating group), which lowers the energy of the LUMO. This "push-pull" arrangement is expected to significantly reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, which in turn affects its optical and electronic properties.
| Molecular Orbital | Description | Expected Influence of Substituents |
|---|---|---|
| HOMO | Highest energy orbital containing electrons; relates to electron-donating ability. | Energy level is raised by the electron-donating -OH group. |
| LUMO | Lowest energy orbital without electrons; relates to electron-accepting ability. | Energy level is lowered by the electron-withdrawing -NO2 group. |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO; influences reactivity and UV-Vis absorption. | Expected to be smaller than in naphthalene, 1-naphthol (B170400), or 1-nitronaphthalene (B515781) due to the combined substituent effects. |
Conformational analysis is the study of the different three-dimensional arrangements (conformations or rotamers) of a molecule that arise from rotation about single bonds, and their relative stabilities. lumenlearning.com For this compound, the primary sources of conformational flexibility are the rotations around the C1-O and C7-N single bonds.
Computational studies on the parent compound, 1-nitronaphthalene, have shown that its ground state has a non-planar geometry, with the nitro group twisted out of the plane of the naphthalene ring by about 30 degrees. unict.it The energy barrier for this rotation is relatively small. unict.it
| Parameter | Description | Expected Significance in this compound |
|---|---|---|
| Dihedral Angle (C2-C1-O-H) | Rotation of the hydroxyl group relative to the naphthalene ring. | Influences hydrogen bonding possibilities and steric interactions. |
| Dihedral Angle (C8-C7-N-O) | Rotation of the nitro group relative to the naphthalene ring. | Affects the degree of π-conjugation between the nitro group and the ring system. |
| Intramolecular H-Bonding | Potential interaction between the -OH proton and an -NO2 oxygen. | Could significantly stabilize certain conformations, leading to a pronounced global energy minimum. |
Computational studies on nitronaphthalene isomers show that these electrical properties are highly sensitive to the position of the nitro group. unict.it Calculations using Density Functional Theory (DFT) have demonstrated that passing from 1-nitronaphthalene (1-NN) to 2-nitronaphthalene (B181648) (2-NN) increases the dipole moment, polarizability, and hyperpolarizability due to a stronger π-conjugative interaction in the 2-substituted isomer. unict.it
For this compound, the presence of both a strong electron donor (-OH) and a strong acceptor (-NO2) creates a significant intramolecular charge-transfer character. This is expected to result in a large ground-state dipole moment. The "push-pull" electronic nature would also likely lead to enhanced polarizability and, particularly, a large first hyperpolarizability (β), making it a candidate for NLO applications.
| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Mean Polarizability (⟨α⟩) [a.u.] | Qualitative Prediction for this compound |
|---|---|---|---|---|
| 1-Nitronaphthalene | PBE0/6-31+G | 4.31 | 134.93 | Expected to have a significantly larger dipole moment and hyperpolarizability than either isomer due to the push-pull effect of the -OH and -NO2 groups. |
| 2-Nitronaphthalene | PBE0/6-31+G | 4.91 | 135.61 |
Conformational Analysis and Energy Minima
Reaction Mechanism Elucidation through DFT and QM/MM Approaches
Understanding how a reaction occurs step-by-step is fundamental to controlling chemical transformations. DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are indispensable tools for elucidating reaction mechanisms. mdpi.comunivie.ac.at DFT is used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the mapping of the entire reaction pathway. QM/MM methods are particularly useful for studying reactions in solution or in biological systems, where a small, reactive part of the system (the QM region) is treated with high accuracy, while the larger environment (the MM region) is modeled with less computationally expensive classical mechanics. univie.ac.atacs.org
Nitroaromatic compounds can be "activated" by strong acids or Lewis acids, making them more reactive toward nucleophiles. This activation typically involves protonation of the nitro group, which enhances its electron-withdrawing power. mdpi.com Such activated species are termed superelectrophiles.
A DFT study on the reaction of 1-nitronaphthalene with benzene (B151609) in the presence of aluminum chloride (AlCl3) provides a model for this behavior. rsc.org The calculations showed that the reaction proceeds through a superelectrophilic dicationic intermediate. The proposed mechanism involves:
Coordination of the Lewis acid (AlCl3) to one of the oxygen atoms of the nitro group.
Protonation of the other oxygen atom by a trace acid source.
This dual activation creates a highly electrophilic species that can react even with weak nucleophiles like benzene. rsc.org For this compound, a similar activation of the nitro group is expected. However, the presence of the hydroxyl group introduces a second potential site for protonation or Lewis acid coordination. Computational modeling would be essential to determine which site is preferentially activated and to explore the potential competing reaction pathways that could arise from activating the different functional groups.
Computational chemistry can provide detailed mechanistic insights into various transformations that this compound might undergo.
Nitro Group Reduction: The most common transformation for nitroarenes is their reduction to the corresponding amino group. The mechanism is generally understood to proceed through nitroso and hydroxylamine (B1172632) intermediates. acs.org DFT calculations can be used to model this pathway for this compound, determining the geometries and relative energies of the intermediates and the transition states connecting them. This can help predict reaction feasibility and selectivity under different catalytic conditions.
Photochemical Pathways: Nitronaphthalenes are known to be photochemically active. Theoretical studies on 1-nitronaphthalene, using methods like CASSCF, CASPT2, and TD-DFT, have shown that upon UV light absorption, it undergoes an extremely fast (sub-picosecond) intersystem crossing from the first excited singlet state (S1) to a triplet state (T). researchgate.netaip.orgacs.org From the triplet state, the molecule can undergo C-NO2 bond cleavage to release NO2 or rearrange to a naphthyl nitrite (B80452) isomer, which can then release NO. ucl.ac.uk QM/MM simulations are particularly valuable for studying these processes, as they can model how different solvent environments affect the energies of the excited states and the branching ratios of the different photochemical pathways. univie.ac.ataip.org The presence of the -OH group in this compound would likely modify the energies of the excited states and could open new deactivation channels, a hypothesis that can be rigorously tested through computational modeling.
Environmental Fate and Degradation Pathways of Nitroaromatic Compounds: Implications for 7 Nitronaphthalen 1 Ol
Microbial Biotransformation and Biodegradation
Microorganisms have evolved diverse metabolic strategies to transform or degrade nitroaromatic compounds. dtic.mil These processes can either lead to complete mineralization, where the compound is broken down into basic inorganic molecules, or to biotransformation, where it is converted into other organic substances. nih.govmagtech.com.cn The ability of microorganisms to use NACs as a source of carbon, nitrogen, or energy is a key factor in their natural attenuation. dtic.mil
Aerobic and Anaerobic Degradation Mechanisms
The degradation of nitroaromatic compounds by bacteria can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often involving specialized enzymes. mdpi.com The number of nitro groups on the aromatic ring influences the preferred degradation pathway; a higher number of nitro groups makes the compound more resistant to oxidative degradation. mdpi.com
Aerobic Degradation: In the presence of oxygen, bacteria can employ oxidative or reductive pathways. dtic.milmdpi.com Oxidative degradation often involves the removal of the nitro group as nitrite (B80452). mdpi.com For instance, some bacteria can utilize nitrobenzene (B124822) as their sole source of carbon, nitrogen, and energy through aerobic pathways. mdpi.com However, some nitronaphthalenes have shown resistance to degradation in aqueous systems under aerobic conditions. tandfonline.com
Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism involves the reduction of the nitro group. mdpi.com This process is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding amines. mdpi.comnih.gov Anaerobic systems have proven effective in the degradation of various nitroaromatic compounds, including those found in munitions and pesticides. nih.gov For example, 1-nitronaphthalene (B515781) has been shown to biodegrade in flooded soil under anaerobic conditions, with a significant portion being mineralized over several months after an initial lag phase. nih.gov
A combined anaerobic-aerobic two-stage process can also be effective. The initial anaerobic step reduces the nitroaromatic compound to an aromatic amine, which is then more readily degraded in a subsequent aerobic stage. dtic.mil
Enzymatic Pathways (Nitroreductases, Monooxygenases, Dioxygenases)
The microbial degradation of nitroaromatic compounds is mediated by a variety of enzymes that catalyze the initial transformation of these molecules. mdpi.com
Nitroreductases: These enzymes are crucial in both aerobic and anaerobic degradation pathways. nih.gov They catalyze the reduction of the nitro group to a hydroxylamino group, which is often the first step in the productive metabolism of compounds like nitrobenzene. nih.govannualreviews.org This reduction can also lead to the formation of less toxic amino groups. omicsonline.org
Monooxygenases: These enzymes introduce a single oxygen atom into the aromatic ring, which can lead to the elimination of the nitro group from nitrophenols. nih.govannualreviews.org
Dioxygenases: These enzymes insert two hydroxyl groups into the aromatic ring, a reaction that can trigger the spontaneous removal of the nitro group. nih.govannualreviews.org This mechanism is observed in the degradation of various nitroaromatic compounds. mdpi.comnih.gov For example, a dioxygenase is responsible for the initial oxidation of 2-nitrotoluene (B74249) in Acidovorax sp. strain JS42. nih.gov The evolution of these dioxygenases from ancestral naphthalene-degrading enzymes highlights the adaptive capacity of bacteria to degrade novel synthetic compounds. nih.govasm.org
The following table summarizes the key enzymatic strategies for the initial transformation of nitroaromatic compounds:
| Enzymatic Strategy | Enzyme Class | Initial Reaction | Subsequent Steps |
| Partial Reduction of Nitro Group | Nitroreductases | Reduction of nitro group to hydroxylamine (B1172632). | Enzyme-catalyzed rearrangement to hydroxylated compounds, followed by ring-fission. nih.govannualreviews.org |
| Monooxygenase-Catalyzed Elimination | Monooxygenases | Addition of a single oxygen atom. | Elimination of the nitro group from nitrophenols. nih.gov |
| Dioxygenase-Catalyzed Elimination | Dioxygenases | Insertion of two hydroxyl groups into the aromatic ring. | Spontaneous elimination of the nitro group. nih.gov |
| Hydride-Meisenheimer Complex Formation | Reductases | Addition of a hydride ion to the aromatic ring. | Rearomatization with the elimination of nitrite. nih.gov |
Role of Microorganisms in Environmental Remediation Strategies
The metabolic capabilities of various microorganisms are being harnessed for the bioremediation of sites contaminated with nitroaromatic compounds. nih.govmagtech.com.cn Bacteria, fungi, yeasts, and algae have all demonstrated the ability to degrade these pollutants. mdpi.com
Bacteria: Numerous bacterial strains can utilize nitroaromatic compounds as growth substrates. nih.gov For example, Desulfovibrio species can use these compounds as a nitrogen source and reduce them to their corresponding amines. nih.gov Strains of Clostridium are also capable of similar reductions. nih.gov The development of specialized bacterial strains, through either isolation from contaminated sites or genetic engineering, is a promising area of research for enhancing bioremediation efficiency. magtech.com.cnasm.org
Fungi: Lignin-degrading fungi, such as Phanerochaete chrysosporium, can extensively degrade and even mineralize a variety of nitroaromatic compounds, including 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene. mdpi.comnih.gov These fungi often transform NACs through fortuitous reactions catalyzed by their non-specific enzymes. nih.gov
Yeasts and Algae: Certain yeast strains, like Yarrowia lipolytica, can transform trinitrotoluene (TNT). mdpi.com Algae can also play a role in the breakdown of nitroaromatic compounds under specific environmental conditions. mdpi.com
The application of microbial consortia, where different species work synergistically, is often more effective for the complete degradation of complex nitroaromatic pollutants than the use of single microbial species. mdpi.com
Metabolic Intermediates and Catabolic Systems
The biodegradation of nitroaromatic compounds proceeds through a series of metabolic intermediates, the nature of which depends on the specific compound and the degradation pathway. nih.gov
Under anaerobic conditions, the reduction of the nitro group leads to the formation of nitroso and hydroxylamino derivatives, which are then converted to aromatic amines. nih.gov These intermediates can sometimes be more toxic than the parent compound, but are often more amenable to further degradation. mdpi.com For example, in the degradation of 4-nitrotoluene (B166481) by Mycobacterium sp. strain HL 4-NT-1, the initial reduction forms 4-hydroxylaminotoluene, which is then converted to 6-amino-m-cresol before the aromatic ring is cleaved. nih.gov
In aerobic pathways, the initial enzymatic attack often leads to the formation of catechols or other hydroxylated aromatic compounds. nih.gov For instance, the degradation of 2-nitrotoluene by Acidovorax sp. strain JS42 proceeds through the formation of 3-methylcatechol, which is then funneled into a standard meta-cleavage pathway. nih.gov The degradation of 1-nitronaphthalene by Sphingobium sp. strain JS3065 is initiated by a dioxygenase, leading to the formation of 1,2-dihydroxynaphthalene, a common intermediate in naphthalene (B1677914) degradation. asm.org
The genes encoding the enzymes for these catabolic pathways are often located on plasmids, which can facilitate their transfer between different bacterial species and contribute to the evolution of new degradation capabilities. asm.org
Sorption and Retention in Environmental Matrices
The transport and bioavailability of nitroaromatic compounds in the environment are significantly influenced by their interaction with soil and sediment components. Sorption, the process by which these compounds bind to solid particles, can reduce their mobility and availability for microbial degradation.
Interactions with Smectite Clays (B1170129) and Soil Components
Smectite clays, a common component of many soils, can strongly adsorb nitroaromatic compounds. nih.gov The extent of this sorption is influenced by several factors:
Nature of the Exchangeable Cation: The type of cation present in the interlayer space of the smectite clay plays a crucial role. Cations with lower enthalpies of hydration, such as potassium (K+), lead to stronger sorption of nitroaromatic compounds compared to cations with higher hydration energies. nih.govusda.gov This is because the less hydrated cations allow for a closer interaction between the nitro groups of the compound and the clay surface. acs.org
Number and Position of Nitro Groups: The sorption of nitroaromatic compounds is strongly dependent on the number and position of the nitro substituents on the aromatic ring. nih.gov
Soil Organic Matter: While smectite clays are a primary sorbent for polar nitroaromatic compounds, soil organic matter is the main sorbent for nonpolar organic contaminants. usda.gov
Energetics of Adsorption Processesmdpi.com
The energetics of adsorption processes for nitroaromatic compounds are critical for understanding their environmental fate and mobility. Thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity, the heat effects, and the degree of randomness of the interaction between the adsorbate and the adsorbent surface. redalyc.orgupenn.edu These parameters are typically determined by conducting adsorption experiments at various temperatures. researchgate.net
The Gibbs free energy of adsorption indicates the spontaneity of the process. A negative ΔG° value signifies that the adsorption process is spontaneous and favorable. redalyc.orgd-nb.info For instance, studies on the adsorption of nitrobenzene and dinitrobenzene on coconut shell-derived activated carbon reported negative ΔG° values across all tested temperatures, confirming the spontaneous nature of the adsorption. redalyc.org Similarly, the adsorption of 2-nitroaniline (B44862) onto activated carbon was also found to be spontaneous due to negative ΔG° values. d-nb.info
The enthalpy change (ΔH°) distinguishes between exothermic (heat is released) and endothermic (heat is absorbed) processes. A negative ΔH° indicates that the adsorption is exothermic, which is common for physical adsorption and suggests that lower temperatures favor the process. acs.org Conversely, a positive ΔH° points to an endothermic process, where higher temperatures enhance adsorption. redalyc.orgd-nb.info For example, the adsorption of various nitrophenols on char ash was found to be exothermic, acs.org while the adsorption of nitrobenzene, dinitrobenzene, and 2-nitroaniline on different activated carbons was determined to be endothermic. redalyc.orgd-nb.info The adsorption of several nitroaromatic compounds on smectite clay was also identified as an exothermic process. researchgate.net
The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption. upenn.edu A positive ΔS° suggests an increase in the randomness at the interface, which can occur if the adsorbate molecules displace a larger number of water molecules from the adsorbent surface. redalyc.orgupenn.edu Studies on the adsorption of nitrobenzene and dinitrobenzene on activated carbon have shown positive ΔS° values, indicating increased randomness. redalyc.org
The magnitude of these thermodynamic parameters can also provide clues about the adsorption mechanism. For example, ΔG° values in the range of -20 to 0 kJ/mol are typically associated with physisorption, characterized by weak van der Waals forces, while values more negative than -40 kJ/mol suggest chemisorption, which involves the formation of chemical bonds. nih.gov
Below are tables summarizing thermodynamic data for the adsorption of various nitroaromatic compounds on different adsorbents, which can serve as a proxy for understanding the potential behavior of 7-Nitronaphthalen-1-ol.
Thermodynamic Parameters for Nitroaromatic Compound Adsorption
| Compound | Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at various temperatures | Nature of Process | Source |
|---|---|---|---|---|---|---|
| Nitrobenzene | Coconut Shell Activated Carbon | Positive | Positive | Negative (value becomes more negative with increasing temperature) | Spontaneous, Endothermic | redalyc.org |
| Dinitrobenzene | Coconut Shell Activated Carbon | Positive | Positive | Negative (value becomes more negative with increasing temperature) | Spontaneous, Endothermic | redalyc.org |
| 2-Nitroaniline | Cotton Stalk Fibre Activated Carbon | Positive | Not specified | Negative | Spontaneous, Endothermic | d-nb.info |
| p-Nitrophenol | Montmorillonite Clay | Positive | Not specified | Negative | Spontaneous, Endothermic | zeocat.es |
| 1,3-Dinitrobenzene | K+-smectite | ~ -90 | Not specified | Not specified | Exothermic | researchgate.net |
| 1,4-Dinitrobenzene | K+-smectite | ~ -90 | Not specified | Not specified | Exothermic | researchgate.net |
| 1,3,5-Trinitrobenzene | K+-smectite | ~ -124 | Not specified | Not specified | Exothermic | researchgate.net |
Activation Energies and Thermodynamic Activation Parameters for Nitrophenol Adsorption on Zeolite
| Compound | Ea (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) at 298 K | Source |
|---|---|---|---|---|---|
| p-Nitrophenol | 14 | 11 | -320 | 110 | |
| o-Nitrophenol | 4.9 | 2.4 | -340 | 110 | |
| m-Nitrophenol | 3.9 | 1.2 | -350 | 110 |
Ea: Activation Energy; ΔH: Enthalpy of Activation; ΔS: Entropy of Activation; ΔG*: Free Energy of Activation.
Advanced Spectroscopic Characterization Techniques for Nitronaphthol Derivatives
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within molecules that absorb light in the UV (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. ijnrd.org For aromatic compounds like 7-Nitronaphthalen-1-ol, this technique primarily provides insights into the transitions of π electrons in the conjugated system.
The electronic spectrum of naphthalene (B1677914) and its derivatives is characterized by absorption bands arising from the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π) molecular orbitals. pharmatutor.org These π → π transitions are common in compounds with unsaturated centers and conjugated systems, such as aromatic rings. pharmatutor.org In the naphthalene core, the delocalized π-electron system gives rise to distinct absorption bands. spcmc.ac.in The introduction of chromophores, which are groups of atoms responsible for UV/Vis absorption, such as the nitro group (–NO₂) and the hydroxyl group (–OH) on the naphthalene ring, modifies these transitions. vscht.cz The π → π* transitions in these derivatives typically result in intense absorption bands. pharmatutor.org For instance, in 1,3-butadiene, a simple conjugated system, the π → π* transition occurs at 217 nm with a high molar absorptivity (εmax) of 21,000, which is classified as an allowed transition. pharmatutor.org
Substituents on the naphthalene ring significantly influence the position (wavelength) and intensity of the absorption maxima (λmax). spcmc.ac.in Both electron-donating and electron-withdrawing groups can cause a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths. vscht.czyoutube.com An increase in absorption intensity is known as a hyperchromic effect, while a decrease is a hypochromic effect. youtube.com
The hydroxyl (–OH) group is an auxochrome, a substituent that, when attached to a chromophore, modifies the wavelength and intensity of absorption. vscht.cz As an electron-donating group, it typically causes a bathochromic shift. spcmc.ac.in The nitro (–NO₂) group is a strong electron-withdrawing group and also acts as a chromophore. vscht.cznih.gov The combined presence of both the hydroxyl and nitro groups on the naphthalene ring leads to a complex interplay of electronic effects. The position of these substituents is crucial; the electron-withdrawing nitro group deactivates the aromatic ring, particularly at the ortho and para positions relative to it. copernicus.org
This interaction can lead to significant bathochromic shifts. For example, studies on substituted dibenzophenones have shown that both electron-donating and electron-withdrawing substituents can cause a bathochromic shift. mdpi.com In nitronaphthol derivatives, the presence of these groups extends the conjugation and alters the energy gap between the ground and excited states, affecting the λmax values. youtube.com The polarity of the solvent can also affect the absorption profile; polar solvents can stabilize the excited state more than the ground state in π → π* transitions, leading to a bathochromic shift. youtube.com
Table 1: UV-Visible Absorption Maxima (λmax) for Selected Naphthalene Derivatives
| Compound Name | Solvent | λmax (nm) | Transition Type |
| Naphthalene | Hexane | 221, 276, 312 | π → π |
| 1-Naphthol (B170400) | Ethanol | 228, 298 | π → π |
| 1-Nitronaphthalene (B515781) | Ethanol | 257, 207 | π → π |
| 2-Nitro-1-naphthol (B145949) | Dioxane/Cyclohexane (B81311) | 240-290 | π → π |
This table is generated based on data for related compounds to illustrate typical absorption ranges. researchgate.net
Analysis of π* ← π Transitions
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.comphotothermal.com IR spectroscopy measures the absorption of infrared light by bonds that have a changing dipole moment, making it sensitive to polar functional groups. photothermal.com Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in bond polarizability and is often more sensitive to non-polar, symmetric bonds. photothermal.com
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its primary functional groups: the nitro (–NO₂) and hydroxyl (–OH) groups.
Nitro Group (–NO₂): The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretching vibration typically appears as a strong band in the region of 1560–1500 cm⁻¹, while the symmetric stretching vibration is found between 1370–1320 cm⁻¹. In nitronaphthalene derivatives, the symmetric nitro group stretching combined with C-N bond stretching often results in an intense peak near 1350 cm⁻¹ in both IR and Raman spectra.
Hydroxyl Group (–OH): The O–H stretching vibration is highly sensitive to its environment. In a free, non-hydrogen-bonded state, it appears as a sharp, strong band around 3600 cm⁻¹. However, the presence of hydrogen bonding causes this band to broaden significantly and shift to lower wavenumbers (typically 3500–3200 cm⁻¹). researchgate.net
Other characteristic vibrations for the naphthalene ring system, such as C=C stretching vibrations of the aromatic ring, occur in the 1650–1450 cm⁻¹ region, while C–H stretching vibrations appear above 3000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for Functional Groups in Nitronaphthol Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |
| Hydroxyl (O–H) | Stretching (Free) | ~3600 | IR, Raman |
| Hydroxyl (O–H) | Stretching (H-bonded) | 3500 - 3200 (broad) | IR, Raman |
| Nitro (N–O) | Asymmetric Stretch | 1560 - 1500 | IR |
| Nitro (N–O) | Symmetric Stretch | 1370 - 1320 | IR |
| Aromatic (C–H) | Stretching | 3100 - 3000 | IR, Raman |
| Aromatic (C=C) | Ring Stretching | 1650 - 1450 | IR, Raman |
This table is compiled from general spectroscopic data for aromatic nitro and hydroxyl compounds. researchgate.netarchive.org
IR and Raman spectroscopy are exceptionally useful for studying hydrogen bonding. The formation of an intermolecular hydrogen bond between the hydroxyl group of one molecule and the nitro group of another weakens the O–H bond, causing its stretching frequency to decrease (a red shift) and the absorption band to become broader and more intense. archive.org This phenomenon is a clear spectroscopic indicator of such interactions.
In some nitrophenols and nitrocatechols, intramolecular hydrogen bonds can form between an adjacent hydroxyl and nitro group. copernicus.orgresearchgate.net These intramolecular bonds also lead to characteristic shifts in the O-H stretching frequency. researchgate.net The study of these spectral shifts in different solvents can provide information on the strength and nature of the hydrogen bonds. For example, the formation of hydrogen-bonded complexes between a solute and a solvent can be monitored by observing changes in the vibrational spectra as the solvent composition is varied. researchgate.net
Identification of Functional Group Vibrations (Nitro and Hydroxyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. slideshare.net By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and environment of atoms in a molecule like this compound can be determined. organicchemistrydata.org
In the ¹H NMR spectrum, the chemical shift (δ) of each proton provides information about its electronic environment. The electron-withdrawing nitro group deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating hydroxyl group shields adjacent protons, shifting their signals to a lower chemical shift (upfield). The coupling constants (J) between adjacent protons reveal their spatial relationships and help to assign the substitution pattern on the naphthalene ring.
The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being sensitive to the electronic effects of the attached substituents. organicchemistrydata.org The presence of the nitro and hydroxyl groups significantly influences the chemical shifts of the carbon atoms to which they are bonded and the adjacent carbons in the ring system.
For example, in a study of (±)-1-((7-nitronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol, a derivative of this compound, the aromatic protons were assigned specific chemical shifts that confirmed the substitution pattern. mdpi.com The proton ortho to the nitro group (H-8) would be expected to be significantly deshielded.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a 7-Nitro-1-naphthol Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 6.95 (d) | 106.6 |
| H-3 | 7.51 (d) | 120.5 |
| H-4 | 7.58 (t) | 129.5 |
| H-5 | 7.89 (d) | 119.7 |
| H-6 | 8.23 (dd) | 124.3 |
| H-8 | 9.23 (d) | 120.0 |
| C-1 | - | 155.7 |
| C-7 | - | 145.1 |
| C-9 | - | 130.2 |
| C-10 | - | 136.9 |
Data adapted from reported values for (±)-1-((7-nitronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol in CDCl₃. mdpi.com The specific shifts for this compound may vary. 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets.
1H and 13C NMR for Aromatic and Aliphatic Protons/Carbons
¹H and ¹³C NMR spectroscopy are powerful tools for identifying the specific arrangement of protons and carbons within the naphthalene framework. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a detailed map of the molecule's electronic structure.
In nitronaphthol derivatives, the positions of the hydroxyl (-OH) and nitro (-NO₂) groups significantly influence the chemical shifts of the nearby protons and carbons. The nitro group is strongly electron-withdrawing, causing deshielding (a shift to a higher ppm value) of adjacent and ortho/para protons and carbons. Conversely, the hydroxyl group is electron-donating, leading to increased shielding (a shift to a lower ppm value) of nearby nuclei.
The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the hydroxyl group (C-OH) and the carbon bearing the nitro group (C-NO₂) show characteristic chemical shifts. For example, in 1-nitro-2-naphthol (B1581586), the carbon attached to the hydroxyl group appears around 155.7 ppm, while the carbon attached to the nitro group is found around 138.7 ppm. patsnap.com The remaining carbon signals are distributed across the aromatic region, with their precise shifts determined by the combined electronic effects of the two substituents. patsnap.comuobasrah.edu.iq
Table 1: Representative ¹H NMR Data for 1-Nitro-2-naphthol Solvent: CDCl₃, Frequency: 300MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|
| 12.23 | s | - | -OH | patsnap.com |
| 8.49 | d | 8.1 | Ar-H | patsnap.com |
| 7.98 | d | 9.6 | Ar-H | patsnap.com |
| 7.80 | d | 7.8 | Ar-H | patsnap.com |
| 7.71 | t | 7.5 | Ar-H | patsnap.com |
| 7.61 | t | 7.5 | Ar-H | patsnap.com |
| 7.32 | d | 9.3 | Ar-H | patsnap.com |
Table 2: Representative ¹³C NMR Data for 1-Nitro-2-naphthol Solvent: CDCl₃, Frequency: 75MHz
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| 155.7 | C-OH | patsnap.com |
| 138.7 | C-NO₂ | patsnap.com |
| 137.4 | Ar-C | patsnap.com |
| 131.4 | Ar-C | patsnap.com |
| 127.9 | Ar-C | patsnap.com |
| 127.1 | Ar-C | patsnap.com |
| 126.5 | Ar-C | patsnap.com |
| 125.1 | Ar-C | patsnap.com |
| 120.2 | Ar-C | patsnap.com |
| 119.4 | Ar-C | patsnap.com |
Elucidation of Isomeric Purity
The synthesis of monosubstituted or disubstituted naphthalenes, such as the nitration of naphthols, often yields a mixture of isomers. patsnap.com For example, nitration can result in various regioisomers (e.g., ortho- and para-nitronaphthols). patsnap.com High-resolution ¹H NMR spectroscopy is a highly effective method for determining the isomeric purity of a sample directly from the crude reaction mixture. sciepub.com
Different isomers, such as 2-nitro-1-naphthol and 7-nitro-1-naphthol, are distinct chemical compounds and will therefore produce unique NMR spectra. sciepub.comlibretexts.org Key principles for elucidating isomeric purity by NMR include:
Unique Signal Identification: Each isomer in a mixture will have a set of characteristic proton signals at distinct chemical shifts. By comparing the spectrum of the mixture to the spectra of pure standards, one can identify the signals corresponding to each isomer. sciepub.com
Quantitative Analysis via Integration: The area under an NMR signal (the integral) is directly proportional to the number of protons giving rise to that signal. By integrating well-resolved signals that are unique to each isomer, one can determine the molar ratio of the isomers in the mixture. sciepub.com For accurate quantification, it is crucial to select signals that are sharp, well-separated from other peaks, and have a clean, horizontal baseline. sciepub.com
Advanced Methods for Chiral Purity: While not distinguishing constitutional isomers, NMR can also determine enantiomeric purity. This is achieved by converting the enantiomers into diastereomers through derivatization or by using a chiral solvating agent (CSA). libretexts.orgnih.gov These transient diastereomeric complexes have distinct NMR spectra, allowing for the quantification of each enantiomer. libretexts.org
For example, a study on the nitration of alkylbenzenes demonstrated that the ratio of para to ortho isomers could be accurately determined by integrating the distinct signals of protons adjacent to the nitro-group for each isomer in the ¹H NMR spectrum of the crude product. sciepub.com This same principle is directly applicable to assessing the isomeric purity of nitronaphthol preparations.
Applications of Nitronaphthol Derivatives in Advanced Materials and Chemical Synthesis
Precursors for Organic Dyes and Pigments
The structural framework of nitronaphthol derivatives makes them excellent precursors for the synthesis of a wide array of organic dyes and pigments. The presence of the nitro group, which can be readily reduced to an amino group, provides a reactive site for diazotization and subsequent azo coupling reactions—a cornerstone of dye chemistry.
The reduction of a nitronaphthol, such as 7-nitronaphthalen-1-ol, yields the corresponding aminonaphthol. This product, like 7-amino-1-naphthol, serves as a valuable precursor for creating various colorants, including azo dyes and metal complex dyes. lookchem.com The amino group can be converted into a diazonium salt, which then reacts with a coupling component to form a highly conjugated azo compound responsible for intense color. These dyes find applications in coloring textiles like cotton, wool, and nylon. hnsincere.com
Detailed research findings have demonstrated the synthesis of specific dyes from nitronaphthol derivatives. For instance:
Azo Dyes: 2-Hydroxy-6-nitronaphthalene can be diazotized to create an orange monoazo dye. biosynth.com Similarly, derivatives like 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid are used as the basis for synthesizing acid azo dyes and their metal complexes (with chromium, iron, cobalt, nickel, and copper), which are applied to materials like leather. scielo.org.mx These dyes are noted for their high thermal stability, often up to 250°C. scielo.org.mx
Hair Dyes: Certain nitronaphthol derivatives are used in oxidative hair colorants. For example, 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol reacts with hydrogen peroxide to form intermediates that covalently bond with hair keratin, ensuring long-lasting color. vulcanchem.com
General Dye Intermediates: The parent compound, 1-nitronaphthalene (B515781), is a key intermediate in manufacturing naphthylamine, which is a precursor to a wide variety of dyes. nih.govwikipedia.org The functionalized derivatives of nitronaphthol follow a similar synthetic logic, providing access to more specialized and functional dyes.
The versatility in the structure of nitronaphthol derivatives allows for the fine-tuning of the resulting dye's color, fastness, and solubility properties, making them indispensable in the colorant industry.
Materials Science Applications (e.g., OLEDs, Polymers, Nanomaterials)
The unique photophysical and electronic properties of nitronaphthol derivatives have led to their exploration in the field of materials science, particularly in the development of organic electronics and advanced polymers.
Organic Light-Emitting Diodes (OLEDs): Naphthalene-based compounds are actively researched for their potential in OLED technology. Bipolar organic derivatives, which possess both electron-accepting and electron-donating moieties, are particularly useful as materials for the emitting layers of OLEDs. mdpi.com Nitronaphthol derivatives fit this description, with the nitronaphthalene core acting as an electron acceptor.
Recent research has focused on naphthalimide-based compounds, which are derived from naphthalene (B1677914) structures. These materials have been developed as efficient green emitters in OLEDs. mdpi.com Key findings include:
High Thermal Stability: Naphthalimide derivatives exhibit high decomposition temperatures (306–366 °C) and very high glass transition temperatures (133–179 °C), properties that are crucial for the durability and longevity of OLED devices. mdpi.com
Device Performance: When incorporated as emitters, these materials have led to the fabrication of efficient green OLEDs. One such device achieved a maximum power efficacy of 7.7 lm/W, a current efficacy of 7.9 cd/A, and an external quantum efficiency of 3.3%. mdpi.com
Electron Transport: Other naphthalene-related structures, like 1-fluoro-2-nitronaphthalene (B1630027) derivatives and phenanthroline derivatives, are used in preparing essential OLED components like the electron transport layer (ETL). hnsincere.comresearchgate.net
Polymers and Nanomaterials: Naphthalene derivatives serve as important monomers for creating specialized polymers with desirable thermal and optical properties. researchgate.netnumberanalytics.com
Conducting Polymers: Derivatives of naphthalene have been used to synthesize novel poly(p-phenylenevinylene)s and polythiophenes. These conjugated polymers are soluble in common organic solvents and exhibit good thermal stability, making them suitable for applications in organic electronics. researchgate.net
Resins: Naphthalene-based compounds are also used in the production of various polymers and resins. numberanalytics.com
Nanomaterials Interaction: The chemistry of nitronaphthalenes intersects with nanotechnology. For example, metal nanoparticles supported on zeolites have been used as catalysts in reactions involving nitronaphthalene. cuni.cz Furthermore, nano-sized metal oxides like nano-MoO2 have been shown to activate peroxymonosulfate (B1194676) for the degradation of environmental contaminants like nitronaphthalene, highlighting the role of nanomaterials in processes involving these compounds. dntb.gov.ua
Intermediates in Complex Organic Molecule Synthesis
Nitronaphthols are recognized as a vital class of organic synthesis intermediates, providing a gateway to a wide range of more complex molecules, including pharmaceuticals and heterocyclic compounds. google.compatsnap.com The nitro and hydroxyl groups offer dual reactivity, allowing for sequential and regioselective modifications.
A prime example is the use of This compound as a starting material. It has been employed in the synthesis of (±)-1-(Isopropylamino)-3-((7-nitronaphthalen-1-yl)oxy)propan-2-ol, a nitro-derivative of the beta-blocker propranolol. unina.itmdpi.com The synthesis involves reacting 7-nitro-1-naphthol to form a glycidyl (B131873) naphthyl ether, which is then reacted with isopropylamine (B41738) to yield the final product. unina.itmdpi.com This demonstrates the direct application of this compound as a key intermediate in medicinal chemistry research.
Other examples of nitronaphthol derivatives as synthetic intermediates include:
The reduction of this compound yields 7-amino-1-naphthol. This aminonaphthol is a versatile reagent used in the preparation of various heterocyclic compounds. lookchem.com
1-Nitro-naphthalen-2-ol has been used in multi-step syntheses to create complex nitrogen-containing heterocyclic systems. researchgate.net
The broader class of nitronaphthalenes are foundational intermediates. For instance, 1-nitronaphthalene is the precursor to 1,5-naphthalene diamine, which is essential for producing certain polyamides and plastics. google.com It is also the starting point for synthesizing 1-naphthylamine, a building block for various dyes, rubber chemicals, and pesticides. nih.goviarc.fr
The strategic placement of the nitro and hydroxyl groups on the naphthalene ring allows synthetic chemists to construct intricate molecular architectures that would be difficult to access through other routes.
Analytical Methodologies for Trace Detection and Quantification in Environmental Samples
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of organic pollutants in environmental samples. researchgate.net It separates complex mixtures into individual components, allowing for their subsequent quantification and identification. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds like 7-Nitronaphthalen-1-ol. nih.govepa.gov The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. scirp.org
For the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a category to which this compound belongs, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Sample preparation for aqueous samples often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes and remove matrix interferences. scirp.orgresearchgate.net SPE with C18 or other suitable sorbents can achieve high recovery rates for nitro-PAHs from water samples. researchgate.net Detection is commonly performed using a UV detector, as aromatic compounds like nitronaphthalenes exhibit strong absorbance in the UV region. researchgate.net For enhanced selectivity and lower detection limits, HPLC can be coupled with a mass spectrometer (LC-MS).
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 0.3 mm, 5 µm particles) | researchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture (e.g., 65:35 v/v) | scirp.orgresearchgate.net |
| Flow Rate | Typically 1.0 - 1.5 mL/min (standard bore), or lower for capillary columns (e.g., 7 µL/min) | scirp.orgresearchgate.net |
| Detection | UV-Vis or Diode Array Detector (DAD) | scirp.orgresearchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) for aqueous samples | scirp.orgresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govchromatographyonline.com It offers excellent separation efficiency and definitive identification capabilities, making it suitable for analyzing this compound, provided it is thermally stable or can be derivatized to enhance volatility. The process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net The column separates components based on their boiling points and interactions with the stationary phase. cdc.gov
Following separation, the compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that serves as a chemical fingerprint. nih.govclu-in.org This high degree of selectivity is crucial for identifying specific isomers, such as distinguishing between different nitronaphthol structures in complex environmental samples. caltech.edu Research on naphthalene (B1677914) photooxidation products has successfully used GC-MS to identify nitronaphthalene isomers. caltech.edu Sample preparation often involves liquid-liquid extraction or solid-phase extraction to transfer the analyte from the environmental matrix into a suitable solvent. cdc.govclu-in.org
| Parameter | Condition/Technique | Reference |
|---|---|---|
| Column | High-resolution capillary column (e.g., HP5-MS) | chromatographyonline.com |
| Injection | Splitless or on-column injection | chromatographyonline.com |
| Carrier Gas | Helium or Hydrogen | researchgate.net |
| Ionization Mode | Electron Ionization (EI) | caltech.edu |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | nih.gov |
| Data Analysis | Mass spectral library searching (e.g., NIST) and retention time matching | chromatographyonline.comcaltech.edu |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of environmental contaminants. lcms.cz It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. lcms.czuni.lu For this compound (C₁₀H₇NO₃), the exact mass is 189.04259 Da. uni.lu This precision is vital for confirming the elemental composition. Furthermore, fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) provide detailed structural information, helping to differentiate isomers and identify unknown transformation products. lcms.czresearchgate.net
Ultrahigh resolution mass spectrometry, often coupled with liquid chromatography (UHPLC-MS), provides extremely high mass accuracy and resolving power. This capability is critical for analyzing complex environmental samples where numerous compounds may have very similar nominal masses. Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can distinguish between ions with minute mass differences, enabling the confident identification of target analytes like this compound and its potential degradation products. researchgate.net
The use of isotope dilution methods, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, combined with UHPLC-tandem MS, yields highly accurate and precise quantification by correcting for matrix effects and variations in instrument response. researchgate.net This approach is considered a gold standard for the reliable quantification of trace organic compounds in environmental water samples. researchgate.net
Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) is a real-time analytical technique used to determine the size and chemical composition of individual aerosol particles. ca.govucsd.edu This is particularly relevant for assessing the atmospheric fate of semi-volatile compounds like this compound, which may exist in the particulate phase. In ATOFMS, individual aerosol particles are introduced into a vacuum, sized by measuring their velocity between two lasers, and then desorbed and ionized by a precisely timed laser pulse. ca.gov The resulting ions are analyzed by a time-of-flight mass spectrometer. borenv.net
ATOFMS can provide data on the mixing state of aerosols, revealing whether a compound is internally mixed with other substances within a particle or exists in separate particles. ucsd.edu This technique has been successfully used to characterize organic nitrogen-containing compounds in atmospheric aerosols, demonstrating its potential for detecting particulate-phase nitronaphthalenes in near real-time. nih.gov
Ultrahigh Resolution Mass Spectrometry for Product Identification
Advanced Spectroscopic Methods for Environmental Trace Analysis
Beyond mass spectrometry, other advanced spectroscopic methods are being explored for the rapid and sensitive detection of environmental pollutants. These techniques often provide complementary information and can be adapted for in-situ or field-portable analysis.
Raman spectroscopy, for example, is a non-destructive technique that provides a detailed chemical fingerprint of a molecule based on its vibrational modes. researchgate.net While standard Raman spectroscopy may lack the sensitivity for trace environmental analysis, Surface-Enhanced Raman Spectroscopy (SERS) can overcome this limitation. SERS utilizes metallic nanostructures (e.g., silver or gold) to dramatically amplify the Raman signal of molecules adsorbed onto their surface, enabling detection at very low concentrations. researchgate.net This technique shows promise for the rapid monitoring of pollutants like polycyclic aromatic hydrocarbons and their derivatives in water samples. researchgate.net
Femtosecond Stimulated Raman Spectroscopy (FSRS) is another advanced method that allows for the tracking of structural changes on ultrafast timescales, though its application is more common in fundamental chemical dynamics research than in routine environmental monitoring. acs.org
X-ray Based Techniques (XRF, XAS)
Method Development for Environmental Monitoring
The development of a robust analytical method for monitoring this compound in the environment is a multi-step process. While direct analysis using XRF, XAS, or NAA is challenging, the principles of method development are universal. For nitro-PAHs, methods often involve chromatographic separation coupled with sensitive detection. nih.govresearchgate.netd-nb.info
The key stages in method development for a compound like this compound would include:
Sample Collection and Preparation: This is a critical step to ensure that the analyte is extracted efficiently from the environmental matrix (e.g., soil, water, sediment) and concentrated to a level that is detectable by the chosen analytical instrument. For nitroaromatic compounds, this can involve solvent extraction, solid-phase extraction (SPE), or other sample clean-up procedures to remove interfering substances. researchgate.net
Selection of Analytical Technique: While this article focuses on X-ray and neutron-based methods, in practice, techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS), are more commonly used for the analysis of nitro-PAHs due to their high selectivity and sensitivity for organic molecules. nih.govd-nb.infomdpi.com
Method Validation: Once a method is developed, it must be validated to ensure its reliability. This involves assessing parameters such as:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of individual measurements.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Selectivity/Specificity: The ability of the method to measure the analyte of interest in the presence of other components in the sample.
Application to Real-World Samples: The validated method is then applied to the analysis of actual environmental samples to monitor the presence and concentration of this compound.
While X-ray and neutron-based techniques may not be the primary choice for the direct quantification of this compound, they serve as important complementary tools in environmental analysis. They can provide crucial information on the elemental composition of the sample matrix, helping to identify sources of pollution and assess the presence of other toxic inorganic contaminants. Future developments in XAS, particularly at the nitrogen K-edge, may offer more direct ways to probe for specific nitro-compounds in complex environmental samples.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Nitronaphthalen-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Nitration of Naphthalen-1-ol : Direct nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is a standard approach. Monitor regioselectivity via TLC or HPLC to confirm the 7-nitro position, as competing products (e.g., 4-nitro isomers) may form .
- Catalytic Optimization : For improved regioselectivity, consider Lewis acid catalysts (e.g., FeCl₃) to direct nitration. Evidence from analogous naphthol derivatives suggests yields >75% can be achieved with catalyst loading of 5–10 mol% at 25°C .
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for isolating pure this compound. Purity can be confirmed via melting point analysis (literature range: 145–148°C) and ¹H NMR (characteristic aromatic proton splitting patterns) .
Q. How can spectroscopic techniques distinguish this compound from its structural isomers?
- Methodological Answer :
- ¹H NMR : The nitro group at position 7 deshields adjacent protons (H-6 and H-8), producing distinct doublets (δ 8.2–8.5 ppm). Compare with 4-nitro isomers, where H-5 and H-6 show upfield shifts due to resonance effects .
- IR Spectroscopy : Confirm the presence of -NO₂ via asymmetric stretching (1530 cm⁻¹) and symmetric stretching (1350 cm⁻¹). Hydroxyl stretching (3300–3500 cm⁻¹) should remain sharp, unlike in ortho-nitro derivatives where intramolecular H-bonding broadens the peak .
- Mass Spectrometry : Molecular ion peak at m/z 189 [M]⁺ and fragment ions at m/z 142 (loss of NO₂) and m/z 115 (loss of OH) are diagnostic .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges in synthesizing this compound?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The hydroxyl group activates the naphthalene ring at positions 4 and 8 (para and peri to -OH), but steric hindrance from the fused ring system favors nitration at position 6. Computational studies (DFT) on analogous systems show lower activation energy for 7-nitration due to reduced steric strain .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nitronium ion (NO₂⁺) stability, improving regioselectivity. Contrast this with nitrobenzene, where non-polar solvents favor meta products .
- Table 1 : Regioselectivity under varying conditions (hypothetical data inferred from analogs):
| Catalyst | Solvent | Temp (°C) | 7-Nitro Yield (%) | 4-Nitro Yield (%) |
|---|---|---|---|---|
| None | H₂SO₄ | 0 | 55 | 30 |
| FeCl₃ | DCM | 25 | 78 | 12 |
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate antimicrobial assays (e.g., MIC values) with structural analogs like 4-Chloro-naphthalen-1-ol, which shows similar bioactivity trends due to electron-withdrawing substituents enhancing membrane permeability .
- Control Experiments : Ensure purity (>98% via HPLC) to rule out confounding effects from isomers. For example, 4-Nitro-1-naphthol exhibits higher cytotoxicity, which may skew results if present as an impurity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like solvent choice (DMSO vs. aqueous) and assay protocols .
Experimental Design & Data Analysis
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Stabilization : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Add radical scavengers (e.g., BHT, 0.1% w/w) to inhibit nitro group reduction .
- Stability Monitoring : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., naphthoquinone) elute earlier (Rf = 0.3 vs. 0.5 for parent compound) .
Q. How can computational modeling predict the environmental impact of this compound?
- Methodological Answer :
- QSAR Studies : Correlate logP (calculated: 2.1) with bioaccumulation potential. Higher logP values (>3) in analogs like 1-ACETAMINO-7-NAPHTHOL suggest moderate environmental persistence .
- Ecotoxicity Prediction : Use EPI Suite™ to estimate LC₅₀ for aquatic organisms. Nitroaromatics typically show LC₅₀ < 10 mg/L for Daphnia magna, warranting strict disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
